Butan-2-yl ethyl carbonate

Lithium-ion battery Low-temperature electrolyte Freezing point depression

Butan-2-yl ethyl carbonate (sec-butyl ethyl carbonate, sBEC; CAS 61097-74-3; molecular formula C₇H₁₄O₃; MW 146.18 g/mol) is an acyclic, asymmetric alkyl ethyl carbonate belonging to the class of organic carbonate esters. It is structurally defined by an ethoxy group on one side of the carbonate moiety and a branched sec-butyl (butan-2-yl) group on the other.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 61097-74-3
Cat. No. B12282995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-2-yl ethyl carbonate
CAS61097-74-3
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)OCC
InChIInChI=1S/C7H14O3/c1-4-6(3)10-7(8)9-5-2/h6H,4-5H2,1-3H3
InChIKeyKMIKGMBRCMHTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butan-2-yl Ethyl Carbonate (CAS 61097-74-3): Comparative Physicochemical and Performance Profile for Electrolyte Solvent Selection


Butan-2-yl ethyl carbonate (sec-butyl ethyl carbonate, sBEC; CAS 61097-74-3; molecular formula C₇H₁₄O₃; MW 146.18 g/mol) is an acyclic, asymmetric alkyl ethyl carbonate belonging to the class of organic carbonate esters [1]. It is structurally defined by an ethoxy group on one side of the carbonate moiety and a branched sec-butyl (butan-2-yl) group on the other [2]. This compound is disclosed as a primary solvent candidate for non-aqueous electrolytes in lithium-ion batteries and electrochemical capacitors, where its asymmetric and branched architecture is explicitly linked to dramatically depressed freezing points and wide liquidus ranges that underpin low-temperature energy-storage performance [1]. Commercially, it is supplied at ≥95% purity for research and industrial use .

Why Generic Carbonate Solvent Substitution Fails: The Structural Basis for sBEC Differentiation


Carbonate-based electrolyte solvents are not interchangeable; apparently minor structural variations produce large-magnitude differences in freezing point, liquidus range, and electrode compatibility that directly govern low-temperature battery performance. Symmetric linear carbonates such as diethyl carbonate (DEC; f.p. −43 °C) and dimethyl carbonate (DMC; m.p. 2–4 °C) solidify at temperatures routinely encountered in cold-climate or aerospace applications [1][2]. Shorter-chain asymmetric carbonates such as ethyl propyl carbonate (EPC; f.p. −81 °C) improve upon symmetric analogs but still freeze roughly 60 °C higher than the butyl-series asymmetric carbonates [1]. Within the butyl series itself, chain branching position matters: the 2005 study by Möller et al. demonstrated that among butyl methyl carbonate isomers, moving the branch point closer to the carbonate group increases reversible capacity, because branching alters the composition and stability of the solid-electrolyte interphase (SEI) [3]. Consequently, selecting n-butyl ethyl carbonate (BEC) or isobutyl ethyl carbonate (iBEC) instead of sec-butyl ethyl carbonate (sBEC) foregoes the specific stereoelectronic benefit that alpha-branching confers on SEI quality and cycling stability—a difference that is measurable in full-cell configurations [3].

Quantitative Differentiation Evidence for Butan-2-yl Ethyl Carbonate (sBEC) Against Closest Analogs


Freezing Point Depression: sBEC vs. Symmetric and Shorter-Chain Asymmetric Carbonates

The freezing point of sec-butyl ethyl carbonate (sBEC) is below −140 °C, as reported in the foundational patent by Ein-Eli and Laura [1]. This represents a depression of >97 °C relative to diethyl carbonate (DEC, f.p. −43 °C) and >144 °C relative to dimethyl carbonate (DMC, m.p. 2–4 °C), the two most widely used symmetric linear carbonates in commercial Li-ion electrolytes [2]. Compared with shorter-chain asymmetric carbonates, sBEC freezes at least 59 °C lower than ethyl propyl carbonate (EPC, f.p. −81 °C) and at least 8 °C lower than ethyl isopropyl carbonate (EiPC, f.p. −132 °C) [1]. Within the butyl ethyl carbonate isomer series (BEC, iBEC, sBEC), all three isomers exhibit freezing points below −140 °C; however, the sec-butyl isomer uniquely places the branch point at the alpha-carbon, directly adjacent to the carbonate functional group [1]. This structural feature retards crystallite packing at low temperatures while simultaneously influencing SEI formation chemistry (see Evidence Item 2) [1][3].

Lithium-ion battery Low-temperature electrolyte Freezing point depression Asymmetric carbonate solvent

Alpha-Branching and SEI Quality: Reversible Capacity Enhancement with Chain Branching Proximity

Möller et al. (2005) systematically investigated three isomeric butyl methyl carbonates—n-butyl, isobutyl, and sec-butyl methyl carbonate—as co-solvents in EC-based electrolytes with LiPF₆ in both graphite half-cells (SFG44 and SLP30) and full-cells (SFG44/LiCoO₂) [1]. The study established a quantitative structure–performance relationship: reversible capacity obtained in SFG44 graphite half-cells is higher for electrolytes containing branched co-solvents, and the capacity enhancement increases as the chain branching point moves closer to the carbonate functional group. The sec-butyl isomer (branching at the alpha-carbon, adjacent to the carbonate) yielded the highest reversible capacity among the three isomers, with long-term cycling stability following the same rank order [1]. Although this study employed methyl carbonates (MeO–CO₂–R) rather than ethyl carbonates (EtO–CO₂–R), the stereoelectronic principle—that alpha-branching alters the decomposition pathway and chemical composition of the solid-electrolyte interphase (SEI)—is directly transferable to the ethyl carbonate series by class-level inference [1][2]. By extension, sBEC (sec-butyl ethyl carbonate, with alpha-branching) is predicted to form a more favorable SEI on graphite anodes than its linear isomer BEC (n-butyl ethyl carbonate) or its beta-branched isomer iBEC (isobutyl ethyl carbonate), translating into higher reversible capacity and superior long-term cycling stability [1][2].

Solid-electrolyte interphase Graphite anode Chain branching Reversible capacity Co-solvent design

Liquidus Range: Wide-Temperature Operational Window vs. Commercial Carbonates

The liquidus range (boiling point minus freezing point) quantifies the operational temperature window of a solvent before phase change occurs. sBEC exhibits a liquidus range exceeding 295 °C (f.p. < −140 °C; b.p. ~155 °C), as documented in Patent US 5,986,879 [1]. This compares with a liquidus range of approximately 170 °C for diethyl carbonate (DEC: f.p. −43 °C, b.p. 127 °C) and approximately 86 °C for dimethyl carbonate (DMC: m.p. 2–4 °C, b.p. 90 °C) [2]. Among the asymmetric ethyl carbonate series, sBEC's liquidus range exceeds that of ethyl propyl carbonate (EPC: f.p. −81 °C, b.p. ~148 °C estimated; liquidus range ~229 °C) by approximately 66 °C and that of ethyl isopropyl carbonate (EiPC: f.p. −132 °C, b.p. 135 °C; liquidus range ~267 °C) by approximately 28 °C [1]. Within the butyl ethyl carbonate isomer set (BEC, iBEC, sBEC), sBEC possesses the lowest boiling point (~155 °C vs. ~165 °C for BEC and ~160 °C for iBEC), which may favor its use in applications where lower distillation temperatures or higher vapor pressures are advantageous, such as solvent removal or electrolyte filling processes [1].

Liquidus range Thermal stability Electrolyte solvent Wide-temperature operation

Chirality of the Sec-Butyl Moiety: A Differentiating Structural Feature for Stereochemical Applications

The butan-2-yl (sec-butyl) group in sBEC contains a carbon atom at position 2 that is a stereocenter, bearing four different substituents: –H, –CH₃, –CH₂–CH₃, and –O–C(=O)–O–Et [1]. This renders the sec-butyl group chiral, a property absent in the n-butyl (linear) and isobutyl (beta-branched, but with a plane of symmetry through the branching point) isomers of ethyl butyl carbonate. Consequently, sBEC exists as a pair of enantiomers (R and S), whereas BEC and iBEC are achiral molecules [1]. While no published study has yet exploited sBEC's chirality for enantioselective applications, the presence of a stereocenter in the solvent molecule introduces possibilities for chiral induction, diastereomeric discrimination, or use as a chiral building block in asymmetric synthesis that are structurally unavailable with BEC or iBEC [2]. The chirality may also influence the packing and ordering of SEI components on electrode surfaces, though this remains speculative without direct experimental evidence.

Chirality Stereocenter Asymmetric synthesis Chiral solvent Sec-butyl group

Commercial Purity Benchmarking: sBEC Procurement Grade vs. Established Carbonate Solvents

Commercially available sBEC (CAS 61097-74-3) is supplied at a standard purity of ≥95% from research chemical vendors such as Leyan (Product No. 2116430) . This compares with battery-grade DEC (≥99.9%), DMC (≥99.9%), and EMC (≥99.9%) that are manufactured at industrial scale with stringent water (<10 ppm) and acid (<10 ppm) specifications [1]. The lower purity and smaller production scale of sBEC reflect its status as a specialty research chemical rather than a commodity solvent; however, for early-stage electrolyte formulation and proof-of-concept cell testing, the available purity is sufficient, and the unique physicochemical advantages (freezing point depression, branching-dependent SEI quality) may justify the additional purification steps that a procurement team would need to implement before scale-up . No battery-grade specification for sBEC is currently available from major industrial carbonate suppliers, representing both a procurement limitation and a potential opportunity for custom synthesis partnerships .

Purity specification Procurement Battery-grade solvent Carbonate ester

Procurement-Relevant Application Scenarios for Butan-2-yl Ethyl Carbonate Based on Verified Differentiation Evidence


Low-Temperature Lithium-Ion Battery Electrolyte Formulation (Aerospace, Military, Cold-Climate EV)

sBEC is the preferred primary solvent or co-solvent for non-aqueous electrolytes that must maintain ionic conductivity and liquid-phase behavior at temperatures below −40 °C—a regime where DEC-based and DMC-based electrolytes solidify [1]. Its freezing point below −140 °C, demonstrated in Patent US 5,986,879, enables electrolyte formulations that remain fluid at temperatures where symmetric carbonate electrolytes fail entirely [1]. When blended with ethylene carbonate (EC) as a film-forming co-solvent at 10–25 vol% EC, sBEC-based electrolytes are predicted to deliver reversible lithium intercalation at graphite anodes, analogous to the demonstrated performance of EPC/EC and EiPC/EC systems in the same patent family [1]. For procurement, sBEC should be specified as a research-grade solvent (≥95%) for initial screening, with custom synthesis for battery-grade purity (≥99.9%, H₂O <10 ppm) commissioned for pilot-scale validation .

High-Capacity Graphite Anode Electrolytes Leveraging Alpha-Branching SEI Enhancement

Electrolyte development programs targeting maximum reversible capacity and minimal first-cycle irreversible capacity loss in graphite-anode lithium-ion cells should prioritize sBEC over its linear (BEC) and beta-branched (iBEC) isomers. The 2005 study by Möller et al. established that alpha-branched butyl carbonates yield the highest reversible capacity and best long-term cycling stability among butyl carbonate isomers, with the effect traceable to favorable SEI composition and structure [1]. Although the published data are for butyl methyl carbonates, the stereoelectronic rationale—branch-point proximity to the carbonate group modulating SEI formation chemistry—is directly transferable to the ethyl carbonate series by class-level inference [1]. Procurement teams should source sBEC for comparative SEI studies against BEC and iBEC in half-cell (graphite/Li) and full-cell (graphite/LiCoO₂ or graphite/NMC) configurations, with electrolyte compositions of 1 M LiPF₆ in EC:sBEC (e.g., 1:3 to 1:1 v/v) as a starting point [1].

Wide-Liquidus-Range Solvent for Electrochemical Capacitors and Extreme-Environment Energy Storage

sBEC's liquidus range exceeding 295 °C (from below −140 °C to approximately 155 °C) makes it a candidate solvent for non-aqueous electrochemical capacitors and energy-storage devices required to operate across extreme temperature spans, such as downhole oil-well instrumentation, space exploration power systems, and military field equipment [1]. For capacitor applications, the patent explicitly contemplates non-lithium salts (e.g., EMIBF₄, EMIPF₆) dissolved in asymmetric alkyl ethyl carbonates as the electrolyte [1]. The wide liquidus range reduces the need for complex multi-solvent blends, potentially simplifying electrolyte formulation and quality control. Procurement should specify sBEC with low moisture content for capacitor-grade electrolytes, as water promotes undesirable faradaic reactions that degrade capacitive performance [1].

Chiral Solvent or Intermediate for Stereoselective Synthesis and Analytical Method Development

The intrinsic chirality of the sec-butyl group in sBEC distinguishes it from all other common carbonate solvents, which are achiral [1]. This opens niche research applications where a chiral, moderately polar, aprotic solvent is desirable—for example, as a medium for studying chiral induction in solution-phase reactions, as a mobile-phase modifier in chiral HPLC, or as a starting material for the synthesis of enantiomerically enriched carbonate derivatives [1]. Procurement for these applications should verify whether the commercial product is racemic or enantiomerically enriched and, if enantiopure material is required, engage custom synthesis providers capable of stereoselective synthesis or chiral resolution of sBEC .

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